molecular formula C9H8BrNO B1273152 5-Bromo-2-Methoxyphenylacetonitrile CAS No. 7062-40-0

5-Bromo-2-Methoxyphenylacetonitrile

Cat. No. B1273152
CAS RN: 7062-40-0
M. Wt: 226.07 g/mol
InChI Key: VHFHMEZAFVNROO-UHFFFAOYSA-N
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Description

5-Bromo-2-Methoxyphenylacetonitrile is a chemical compound with the linear formula C9H8BrNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-Methoxyphenylacetonitrile is represented by the linear formula C9H8BrNO . It has a molecular weight of 226.074 .

Scientific Research Applications

Application 1: α-Bromination Reaction on Acetophenone Derivatives

  • Summary of the Application: The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry . This reaction has been applied in an innovative experiment engaging junior undergraduates .
  • Methods of Application: The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
  • Results or Outcomes: It was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 2: Synthesis of SGLT2 Inhibitors

  • Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which can be derived from 5-Bromo-2-Methoxyphenylacetonitrile, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Application 3: Industrial Process Scale-Up

  • Summary of the Application: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which can be derived from 5-Bromo-2-Methoxyphenylacetonitrile, is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . A novel and practical industrial process scale-up of this compound has been developed .
  • Methods of Application: The preparation was run successfully on approximately 70kg/batch with the total yield of 24% . This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
  • Results or Outcomes: This process has significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .

Application 4: Proteomics Research

  • Summary of the Application: 5-Bromo-2-Methoxyphenylacetonitrile is used in proteomics research .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Application 5: Proteomics Research

  • Summary of the Application: 5-Bromo-2-Methoxyphenylacetonitrile is used in proteomics research .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Application 6: Chemical Collection

  • Summary of the Application: 5-Bromo-2-Methoxyphenylacetonitrile is provided as part of a collection of rare and unique chemicals for early discovery researchers .
  • Methods of Application: The specific methods of application or experimental procedures for this application are not detailed in the source .
  • Results or Outcomes: The specific results or outcomes for this application are not detailed in the source .

Future Directions

The future directions of 5-Bromo-2-Methoxyphenylacetonitrile are not clear at this time. As a unique chemical, it may have potential applications in various fields of research .

properties

IUPAC Name

2-(5-bromo-2-methoxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFHMEZAFVNROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370809
Record name 5-Bromo-2-Methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-Methoxyphenylacetonitrile

CAS RN

7062-40-0
Record name 5-Bromo-2-Methoxyphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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